oscillapeptin G

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

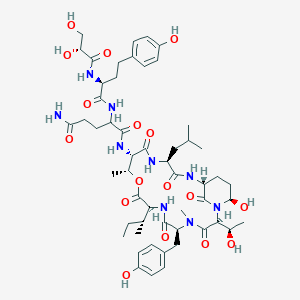

Oscillapeptin G is a bioactive compound isolated from the freshwater cyanobacterium Oscillatoria agardhii. This compound belongs to a class of cyclic peptides known for their diverse biological activities, particularly as inhibitors of various enzymes. The structure of oscillapeptin G has been elucidated through chemical degradation and two-dimensional nuclear magnetic resonance analyses, confirming its identity as a potent tyrosinase inhibitor, which suggests potential applications in cosmetic and pharmaceutical industries to control pigmentation and treat skin disorders .

The primary chemical reaction associated with oscillapeptin G involves its inhibition of the enzyme tyrosinase, which plays a crucial role in the biosynthesis of melanin. Tyrosinase catalyzes the oxidation of phenolic compounds to o-quinones, which subsequently polymerize to form melanin. Oscillapeptin G disrupts this process by binding to the active site of tyrosinase, thereby preventing the conversion of tyrosine to dopa and ultimately reducing melanin production .

Oscillapeptin G exhibits significant biological activity, particularly as a tyrosinase inhibitor. Studies have shown that it can inhibit tyrosinase activity by 55%, making it a candidate for applications in skin whitening and treating hyperpigmentation disorders . Additionally, compounds from Oscillatoria agardhii, including oscillapeptin G, have been noted for their potential toxicity towards aquatic grazers, indicating a broader ecological role in deterring herbivory .

The synthesis of oscillapeptin G primarily occurs through non-ribosomal peptide synthesis pathways, which involve complex enzymatic processes facilitated by non-ribosomal peptide synthetases. These enzymes catalyze the assembly of amino acid building blocks into peptide chains without the involvement of ribosomes. The specific biosynthetic gene clusters responsible for producing oscillapeptins have been identified in cyanobacteria, underscoring the evolutionary significance and biochemical diversity of these compounds .

Due to its inhibitory effects on tyrosinase, oscillapeptin G has potential applications in:

- Cosmetics: As an active ingredient in skin whitening products.

- Pharmaceuticals: In formulations aimed at treating skin conditions related to excessive melanin production.

- Ecological Studies: As a natural deterrent against herbivores in aquatic ecosystems, contributing to research on cyanobacterial blooms and their impacts on aquatic life .

Research into the interactions of oscillapeptin G with biological systems has primarily focused on its effects on enzyme activity. The compound's ability to inhibit tyrosinase has been quantitatively assessed through various assays that measure enzyme kinetics in the presence of oscillapeptin G. These studies help elucidate the mechanism by which oscillapeptin G exerts its inhibitory effects and contribute to understanding its potential therapeutic uses .

Several compounds share structural and functional similarities with oscillapeptin G. These include:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Oscillapeptin J | Planktothrix rubescens | Crustacean grazer toxin | Highly potent against freshwater crustaceans |

| Microcystins | Various cyanobacteria | Hepatotoxicity | Well-studied for liver toxicity |

| Cyanopeptolins | Various cyanobacteria | Protease inhibition | Diverse structural variants |

| Aeruginosins | Pseudomonas aeruginosa | Antimicrobial properties | Inhibits bacterial growth |

Oscillapeptin G is unique in its specific action as a tyrosinase inhibitor among these compounds, highlighting its potential niche applications in dermatology and cosmetic formulations .

Oscillapeptin G is a bioactive compound isolated from the freshwater cyanobacterium Oscillatoria agardhii [4]. This compound belongs to a class of cyclic peptides known as cyanopeptolins, which are characterized by their complex cyclic depsipeptide structure . The molecular formula of oscillapeptin G is C53H77N9O17 with a molecular weight of 1112.245 g/mol [2] [19].

The structural composition of oscillapeptin G features a cyclic depsipeptide core with a distinctive lactone bond [7]. This complex molecule contains several key structural components that contribute to its unique chemical properties. The primary structural units include a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, which is a characteristic feature of many cyanopeptolins [11]. Additionally, oscillapeptin G contains glyceric acid and homotyrosine as distinctive structural units that differentiate it from other related compounds [7].

The core structure of oscillapeptin G consists of a cyclic peptide backbone with several amino acid residues arranged in a specific sequence [4]. These amino acid components include N-methylated tyrosine (N-Me-Tyr), threonine, isoleucine, leucine, and glutamine [7] [16]. The presence of N-methylation on the tyrosine residue contributes significantly to the conformational properties of the molecule [17].

Table 1: Key Structural Components of Oscillapeptin G

| Component | Description |

|---|---|

| Cyclic Depsipeptide Core | Main structural feature with lactone bond |

| Ahp Moiety | 3-amino-6-hydroxy-2-piperidone unit |

| N-Me-Tyr | N-methylated tyrosine residue |

| Glyceric Acid | Side chain component |

| Homotyrosine | Homolog of tyrosine with extended side chain |

| Threonine | Amino acid with hydroxyl group in side chain |

| Isoleucine | Branched-chain amino acid |

| Leucine | Branched-chain amino acid |

| Glutamine | Amino acid with amide group in side chain |

The structural composition of oscillapeptin G reveals a complex arrangement of these components in a cyclic configuration, which contributes to its biological activity as a tyrosinase inhibitor [4] [7]. The presence of the Ahp unit is particularly significant as it is a common feature in many bioactive cyclic peptides from cyanobacteria [11] [16].

Stereochemistry and Conformational Analysis

The stereochemistry of oscillapeptin G is complex, featuring multiple chiral centers that contribute to its three-dimensional structure [7] [16]. The absolute configuration of these chiral centers has been determined through detailed stereochemical analysis, revealing a specific arrangement that is crucial for the compound's structural integrity [16].

The amino acid residues in oscillapeptin G exhibit a mixture of L and D configurations, which is typical for cyanobacterial peptides [13]. The Ahp moiety possesses specific stereochemistry at the C-3 and C-6 positions that influences the overall conformation of the cyclic structure [16]. The N-Me-Tyr residue exists in the L-configuration with N-methylation, which introduces conformational constraints by restricting rotation around the N-C bond [17].

Conformational analysis of oscillapeptin G reveals a relatively rigid three-dimensional structure due to its cyclic nature and internal hydrogen bonding network [14] [16]. The cyclic depsipeptide core adopts a specific conformation that is stabilized by multiple intramolecular hydrogen bonds, contributing to the overall structural stability of the molecule [14].

Table 2: Stereochemical Features of Oscillapeptin G

| Stereochemical Feature | Description |

|---|---|

| Chiral Centers | Multiple chiral centers present in the molecule |

| Amino Acid Configuration | Mixture of L and D configurations |

| Ahp Stereochemistry | Specific stereochemistry at C-3 and C-6 positions |

| N-Me-Tyr Configuration | L-configuration with N-methylation |

| Threonine Configuration | L-configuration with specific orientation of hydroxyl group |

| Isoleucine Configuration | L-configuration with specific side chain orientation |

| Leucine Configuration | L-configuration with specific side chain orientation |

| Glutamine Configuration | L-configuration |

| Homotyrosine Configuration | L-configuration with extended side chain |

| Glyceric Acid Configuration | Specific stereochemistry at C-2 position |

Nuclear magnetic resonance (NMR) studies have shown that oscillapeptin G can exist in multiple conformational states in solution, with the predominant conformation influenced by solvent conditions and temperature [14] [17]. The N-methylation of the tyrosine residue contributes significantly to this conformational behavior by restricting rotation and creating distinct rotamer populations [17].

The three-dimensional structure of oscillapeptin G is further influenced by solvent effects, with conformational changes observed when the compound is placed in different solvent environments [14]. These conformational properties are important for understanding the molecular recognition and binding interactions of oscillapeptin G with its biological targets [16] [17].

Structure Elucidation Methodologies

The structure of oscillapeptin G was determined through a combination of sophisticated analytical techniques, primarily chemical degradation and two-dimensional nuclear magnetic resonance (NMR) analyses [4] [7]. These complementary approaches were essential for elucidating the complex structure of this cyclic depsipeptide [7].

Chemical degradation methods were employed to break down the complex structure of oscillapeptin G into analyzable fragments [7]. This approach involved controlled hydrolysis of the peptide bonds and other labile linkages, allowing for the identification of individual structural components [5]. The fragments obtained from chemical degradation were then analyzed to determine their structures, which provided valuable information about the overall composition of oscillapeptin G [7].

Two-dimensional NMR spectroscopy played a crucial role in establishing the connectivity and spatial arrangement of atoms within the oscillapeptin G molecule [14] [16]. Various NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), were utilized to determine the sequence of amino acid residues and the positions of other structural components [14] [16].

Table 3: Structure Elucidation Methods for Oscillapeptin G

| Method | Application in Oscillapeptin G Structure Elucidation | Key Findings |

|---|---|---|

| Chemical Degradation | Used to break down the complex structure into analyzable fragments | Confirmed cyclic depsipeptide structure with lactone bond |

| Two-dimensional NMR Spectroscopy | Provided information on connectivity and spatial arrangement of atoms | Established positions of N-Me-Tyr, Ahp, and other residues |

| Mass Spectrometry | Determined molecular weight and fragmentation patterns | Molecular formula C53H77N9O17 with MW 1112.245 g/mol |

| Amino Acid Analysis | Identified constituent amino acids and their sequence | Presence of homotyrosine, glyceric acid, and other amino acids |

| Chiral HPLC Analysis | Determined absolute configuration of amino acid residues | Absolute stereochemistry of chiral centers |

Mass spectrometry was another important technique used in the structure elucidation of oscillapeptin G [10] [12]. This method provided accurate molecular weight information and fragmentation patterns that helped confirm the molecular formula and structural features of the compound [12]. The monoisotopic mass of oscillapeptin G was determined to be 1111.543742 Da, which is consistent with its molecular formula [2] [19].

Amino acid analysis was performed to identify the constituent amino acids and their sequence within the oscillapeptin G structure [5] [10]. This involved hydrolysis of the peptide bonds followed by chromatographic separation and identification of the individual amino acids [10]. The results of this analysis confirmed the presence of specific amino acid residues, including homotyrosine, which is a distinctive feature of oscillapeptin G [7].

The absolute configuration of the chiral centers in oscillapeptin G was determined using chiral high-performance liquid chromatography (HPLC) analysis [16]. This technique allowed for the separation and identification of stereoisomers, providing crucial information about the stereochemistry of the amino acid residues and other chiral components in the molecule [16].

Structural Comparison with Related Cyanopeptolins

Oscillapeptin G belongs to the cyanopeptolin family, a group of cyclic depsipeptides produced by various cyanobacteria [6] [12]. Structural comparison with related cyanopeptolins reveals both similarities and differences that highlight the unique features of oscillapeptin G [6] [7].

The general structure of cyanopeptolins includes a cyclic core with an Ahp moiety, which is a common feature across this family of compounds [15]. However, oscillapeptin G contains glyceric acid and homotyrosine as additional structural units that distinguish it from other cyanopeptolins [7]. These unique structural elements contribute to the specific biological activity of oscillapeptin G as a tyrosinase inhibitor [4] [7].

Oscillapeptin E, another member of the oscillapeptin family, shares structural similarities with oscillapeptin G but contains a sulfate group that is absent in oscillapeptin G [6] [12]. The molecular weight of oscillapeptin E is 1138 g/mol, slightly higher than that of oscillapeptin G (1112.245 g/mol) [6] [12]. Cyanopeptolin 1138, which has the same molecular weight as oscillapeptin E, shows very similar fragmentation patterns in mass spectrometry but differs in its retention time during chromatographic analysis, indicating subtle structural differences [12].

Table 4: Comparison of Oscillapeptin G with Related Cyanopeptolins

| Cyanopeptolin | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|

| Oscillapeptin G | 1112.245 | Contains glyceric acid and homotyrosine |

| Oscillapeptin E | 1138 | Contains sulfate group |

| Cyanopeptolin 1138 | 1138 | Similar to oscillapeptin E with different amino acid configuration |

| Micropeptin T-20 | 1125 | Contains phosphate group |

| Nostopeptin A | 1080 | Different amino acid composition |

Micropeptin T-20 is another related cyanopeptolin that differs from oscillapeptin G by containing a phosphate group [6]. This structural difference results in distinct physicochemical properties and biological activities [6]. Nostopeptin A, with a molecular weight of 1080 g/mol, has a different amino acid composition compared to oscillapeptin G, although it shares the characteristic Ahp moiety common to cyanopeptolins [11].

Molecular networking analysis of cyanopeptolins has revealed that compounds with similar structural features tend to cluster together based on their fragmentation patterns in mass spectrometry [15]. This approach has been valuable for understanding the structural relationships between oscillapeptin G and other cyanopeptolins [15]. The presence of specific amino acids at certain positions in the cyclic structure can significantly influence the fragmentation behavior and clustering patterns of these compounds [15].

Physicochemical Characteristics and Stability

Oscillapeptin G exhibits distinct physicochemical properties that are influenced by its complex cyclic depsipeptide structure [8]. As an amorphous solid at room temperature, oscillapeptin G possesses solubility characteristics typical of peptide-based natural products [8] [13].

The solubility profile of oscillapeptin G shows good solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO), but poor solubility in water [8] [13]. This solubility pattern is consistent with the presence of both hydrophilic and hydrophobic regions within the molecule, resulting in an estimated logarithm of partition coefficient (LogP) value in the range of 0.5-1.5, indicating moderate lipophilicity [8] [13].

Oscillapeptin G contains multiple functional groups capable of participating in hydrogen bonding interactions, including approximately 9-11 hydrogen bond donors and 26 hydrogen bond acceptors [8]. These hydrogen bonding capabilities contribute to the compound's ability to interact with biological targets and influence its solubility properties [8] [13].

Table 5: Physicochemical Properties of Oscillapeptin G

| Property | Value |

|---|---|

| Molecular Formula | C53H77N9O17 |

| Molecular Weight | 1112.245 g/mol |

| Monoisotopic Mass | 1111.543742 Da |

| Physical State | Amorphous solid |

| Solubility | Soluble in methanol, DMSO; Poorly soluble in water |

| Stability | Relatively stable at room temperature; Sensitive to extreme pH and high temperatures |

| LogP (estimated) | Approximately 0.5-1.5 (lipophilic) |

| Hydrogen Bond Donors | 9-11 |

| Hydrogen Bond Acceptors | 26 |

| Rotatable Bonds | 15-18 |

The stability of oscillapeptin G is influenced by various environmental factors [13]. The compound is relatively stable at room temperature when stored under appropriate conditions [13]. However, like many peptide-based compounds, oscillapeptin G is sensitive to extreme pH conditions and high temperatures, which can lead to hydrolysis of peptide bonds and other degradation reactions [13].

The presence of the cyclic structure in oscillapeptin G contributes to its stability compared to linear peptides, as the cyclic configuration provides protection against exopeptidase degradation [13] [16]. However, the ester bond in the depsipeptide structure is susceptible to hydrolysis under basic conditions, which can affect the stability of the compound [13].

Fatty acids often have a pronounced influence on the physicochemical properties of peptides by affecting their hydrophobicity [13]. Although oscillapeptin G does not contain fatty acid moieties, its hydrophobicity is influenced by the presence of amino acid residues with nonpolar side chains, such as isoleucine and leucine [13].